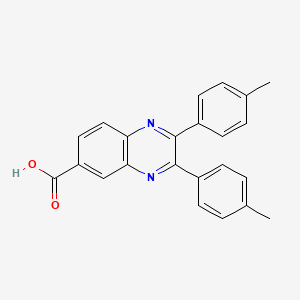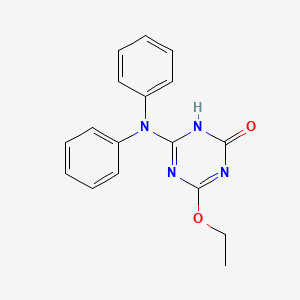![molecular formula C21H22N2O2S2 B6116927 8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one](/img/structure/B6116927.png)
8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound featuring a unique combination of thiazolidine and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate thiazolidine and quinoline precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as green chemistry and nano-catalysis are employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share the thiazolidine moiety and exhibit similar biological activities.
Quinoline derivatives: Compounds with the quinoline structure are known for their diverse pharmacological properties.
Uniqueness
8-Ethyl-1-[3-ethyl-4-oxo-2-thioxo-thiazolidin-(5Z)-ylidene]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is unique due to its combination of thiazolidine and quinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
(5Z)-3-ethyl-5-(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S2/c1-6-12-8-13-11(3)10-21(4,5)23-16(13)14(9-12)15(18(23)24)17-19(25)22(7-2)20(26)27-17/h8-10H,6-7H2,1-5H3/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYROVPOKAMHLQ-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=C4C(=O)N(C(=S)S4)CC)C(=O)N3C(C=C2C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C3C(=C1)/C(=C/4\C(=O)N(C(=S)S4)CC)/C(=O)N3C(C=C2C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({4-[2-HYDROXY-5-METHYL-3-(1-METHYLCYCLOHEXYL)BENZYL]PIPERAZINO}METHYL)-4-METHYL-6-(1-METHYLCYCLOHEXYL)PHENOL](/img/structure/B6116852.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-4-[1-(pyridine-3-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B6116857.png)
![1-(2-fluorobenzyl)-N-methyl-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6116858.png)


![2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6116877.png)

![2-[(benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6116900.png)

![2-iodo-N-[(4-phenylcyclohexylidene)amino]benzamide](/img/structure/B6116926.png)
![2-[(4-fluorophenoxy)methyl]-N-(2-methoxybenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6116930.png)

![1-(4-fluorobenzyl)-3-hydroxy-3-({[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6116939.png)

